N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide
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Overview
Description
“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole ring bound to a phenyl group . It’s also a pyrazolopyrimidine, an aromatic heterocyclic compound containing a pyrazolo [3,4-d]pyrimidine ring system .
Synthesis Analysis
The synthesis of similar compounds involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .Scientific Research Applications
Synthesis and Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, analogues of purines, exhibit A1 adenosine receptor affinity. The synthesis of two series of these analogues, involving substitution at the N1 and N5 positions, highlighted the significant activity of specific substituents. The most potent compound, demonstrating an IC50 of 6.4 x 10^(-6) M, emphasized the utility of these compounds in receptor affinity studies (Harden, Quinn, & Scammells, 1991).
Insecticidal and Antibacterial Potential
Research into the cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave irradiation has produced pyrimidine linked pyrazol-3-yl amines. These compounds, upon further acylation, have shown significant insecticidal and antibacterial activity, underscoring their potential in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Antitumor Activity
A study on the synthesis and structural analysis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, incorporating pyrazole and pyrazolo[3,4-d]pyrimidine moieties, has highlighted their potential in improving bioactive molecule transport across cell walls. The investigation into their in vitro anti-cancer activity presented one compound with significant potency, revealing the therapeutic potential of these derivatives in cancer treatment (Maftei et al., 2016).
Synthesis and Reaction Media
Research on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles has explored various reaction media and conditions, offering insights into regioselectivity and the efficiency of synthesizing these compounds. This study contributes to the understanding of chemical synthesis pathways and the development of new pyrazole derivatives (Martins et al., 2012).
Flash Vacuum Thermolysis
Investigations into the flash vacuum thermolysis of tert-butylimines of various heterocyclic aldehydes have led to the efficient synthesis of imidazoazines. This method offers a novel approach to the synthesis of heterocyclic compounds, highlighting the versatility and potential applications of these chemical transformations (Justyna et al., 2017).
Mechanism of Action
Target of Action
The primary targets of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide Compounds with similar structures have been reported to target various enzymes and proteins .
Mode of Action
The specific mode of action of This compound It’s likely that it interacts with its targets, leading to changes in their function .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been reported to affect various biochemical pathways .
Pharmacokinetics
The ADME properties of This compound Similar compounds have been reported to have various pharmacokinetic properties .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been reported to have various effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The environment can play a significant role in the action of similar compounds .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-20(2,3)25-17-16(11-22-25)19(27)24(12-21-17)23-18(26)15-10-6-8-13-7-4-5-9-14(13)15/h4-12H,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXNJXQKYBBIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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